molecular formula C27H33P B14642123 Phosphorane, nonylidenetriphenyl- CAS No. 54208-05-8

Phosphorane, nonylidenetriphenyl-

Cat. No.: B14642123
CAS No.: 54208-05-8
M. Wt: 388.5 g/mol
InChI Key: HMLXPOAQBHIMSV-UHFFFAOYSA-N
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Description

Phosphorane, nonylidenetriphenyl- is a type of organophosphorus compound characterized by a pentavalent phosphorus atom. This compound is part of the broader class of phosphoranes, which have the general formula PR₅. Phosphoranes are known for their trigonal bipyramidal molecular geometry, where the phosphorus atom is bonded to five substituents. The unique structure of phosphorane, nonylidenetriphenyl- makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorane, nonylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyllithium .

Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production methods may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: Phosphorane, nonylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . This reaction is highly valued for its ability to form alkenes with precise control over the location of the double bond.

Common Reagents and Conditions:

Major Products: The major product of the Wittig reaction involving phosphorane, nonylidenetriphenyl- is an alkene, along with triphenylphosphine oxide as a byproduct .

Comparison with Similar Compounds

Phosphorane, nonylidenetriphenyl- can be compared with other similar compounds such as:

The uniqueness of phosphorane, nonylidenetriphenyl- lies in its ability to form stable ylides and its high reactivity in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.

Properties

CAS No.

54208-05-8

Molecular Formula

C27H33P

Molecular Weight

388.5 g/mol

IUPAC Name

nonylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C27H33P/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-24H,2-7,17H2,1H3

InChI Key

HMLXPOAQBHIMSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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